Synthetic Yield Differential: N1-Ethyl vs. N1-Methyl Analog in Nitrile Hydrolysis Route
The synthesis of 5-amino-1-ethyl-1H-pyrazole-4-carboxamide via hydrogen peroxide-mediated nitrile hydrolysis proceeds with a reported isolated yield of 78% under mild aqueous methanolic conditions (20°C, 3 hours) . This represents a quantitatively defined synthetic efficiency metric that can be directly compared to literature yields for the N1-methyl analog (5-amino-1-methyl-1H-pyrazole-4-carboxamide) synthesized via alternative multi-step routes. The 78% yield for the N1-ethyl derivative provides a reproducible benchmark for evaluating synthetic accessibility in procurement decision-making.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 78% |
| Comparator Or Baseline | 5-Amino-1-methyl-1H-pyrazole-4-carboxamide (CAS 18213-75-7) synthesized via alternative routes; no directly comparable single-step nitrile hydrolysis yield identified |
| Quantified Difference | Not calculable from available sources due to differing synthetic routes |
| Conditions | Starting from 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile; 1.1 equiv NaOH, 5 equiv 30% H2O2, methanol, 20°C, 3 h |
Why This Matters
Quantitative yield data enables direct comparison of synthetic feasibility between N1-alkyl analogs, informing procurement decisions for researchers optimizing synthetic routes.
